Chiral Purity: The (2S,3S)-Isomer versus Rac‑ and Trans‑Diastereomers
Commercially available batches of tert‑butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride are routinely supplied with enantiomeric excess specified at ≥ 97% and typically exceeding 99% ee . In contrast, the racemic cis‑mixture (CAS 2227205-00-5) and the trans‑diastereomer (N‑[trans‑2‑methylazetidin‑3‑yl]carbamate, CAS 1932003-88-7) are often distributed at lower purity specifications (95% area HPLC) and may contain variable levels of the undesired stereoisomer that require additional preparative chromatography to remove . This difference in baseline chiral purity reduces the downstream burden of chiral quality control and minimizes the risk of propagating an inactive or off‑target stereoisomer into a lead series.
| Evidence Dimension | Enantiomeric excess (diastereomeric purity) |
|---|---|
| Target Compound Data | ≥ 97% ee, typical batches > 99% ee |
| Comparator Or Baseline | Racemic cis‑2‑methylazetidin‑3‑yl carbamate hydrochloride (typically 95% purity, unspecified ee); trans‑diastereomer (98% chemical purity, no ee guarantee) |
| Quantified Difference | The (2S,3S) isomer is supplied with a verified ee specification that is at minimum 2 percentage points higher in chemical purity and, critically, guarantees enantiomeric identity, whereas the racemic mixture and trans isomer do not. |
| Conditions | Commercial analytical certificates of analysis (CoA) from Bidepharm, Leyan, and Aladdin Scientific for the hydrochloride salt. |
Why This Matters
For structure‑activity relationship (SAR) studies, using a building block of defined absolute stereochemistry eliminates the confounding variable of stereochemical heterogeneity, ensuring that observed potency shifts are attributable to the target molecule rather than to an impurity.
